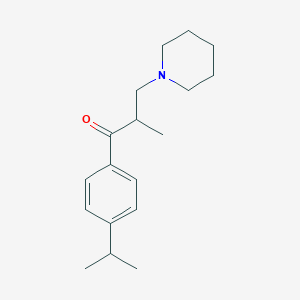
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- is a natural product found in Perezia with data available.
Applications De Recherche Scientifique
Neuroprotective Applications
1-Propanone derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents. For instance, a compound related to 1-Propanone was found to protect cultured hippocampal neurons from glutamate toxicity, potentially lacking the side effects of current NMDA antagonists in clinical trials (Chenard et al., 1995).
Neuroleptic Agents
1-Propanone derivatives have been shown to possess potent neuroleptic activity. A study on a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones, structurally similar to 1-Propanone, displayed significant neuroleptic effects, with some compounds demonstrating a long duration of action (Boswell et al., 1978).
Local Anesthetic Characteristics
Certain homologous local anesthetic drugs related to 1-Propanone have been characterized by various methods, including thermal analysis and spectroscopy. These substances showed different solid phases and thermodynamic stability, providing insights into the solid-state characterization of such compounds (Schmidt, 2005).
Conformational Analysis
The conformational structures of compounds similar to 1-Propanone, like 1-p-Tolyl-2-phenyl-1-propanols, have been studied using NMR spectroscopy. This research provides insights into the molecular structure and stability of such compounds (Kunieda et al., 1983).
Degradation Studies
The degradation of 1-Phenyl-2-propanone, closely related to 1-Propanone, during long-term storage has been investigated, yielding information on degradation products and factors affecting the degradation process. This study is crucial for understanding the stability and storage conditions of such compounds (Tsujikawa et al., 2021).
Antimuscarinic Activity
Substituted 1-phenyl-3-piperazinyl-2-propanones, similar in structure to 1-Propanone, have shown antimuscarinic activity. These compounds were studied for their potential utility in treating urinary incontinence associated with bladder muscle instability, demonstrating the medical potential of 1-Propanone derivatives (Kaiser et al., 1993).
Propriétés
Numéro CAS |
64840-92-2 |
|---|---|
Nom du produit |
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- |
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2-methyl-3-piperidin-1-yl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-14(2)16-7-9-17(10-8-16)18(20)15(3)13-19-11-5-4-6-12-19/h7-10,14-15H,4-6,11-13H2,1-3H3 |
Clé InChI |
SSQIIGCIWQHQGZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Synonymes |
4'-isopropyl-2-methyl-3-piperidinopropiophenone hydrochloride isoperisone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



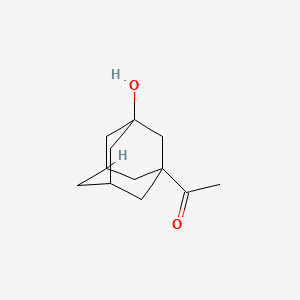
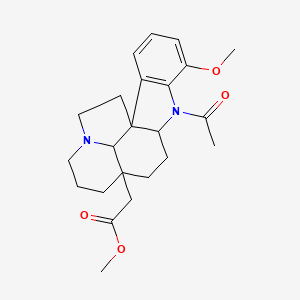

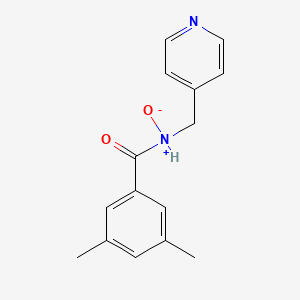
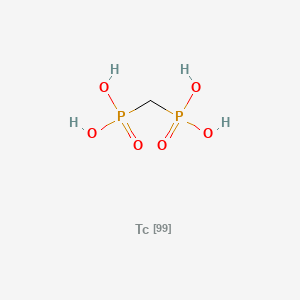
![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)
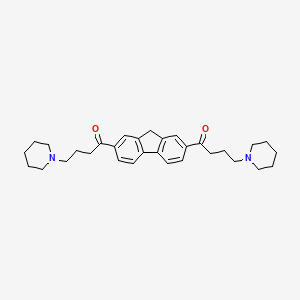
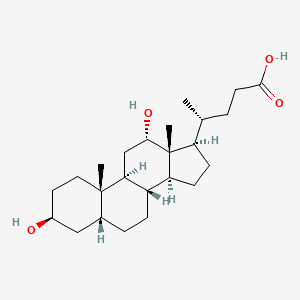

![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
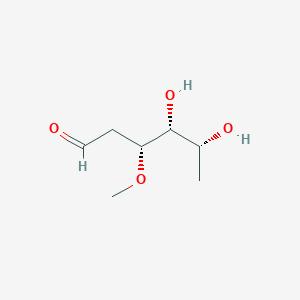
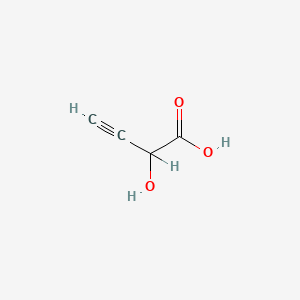
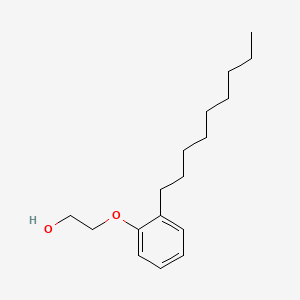
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)